4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid core connected to a chlorinated and methylated pyridine ring. This compound is of interest due to its unique structural features, which may influence its electronic properties and reactivity compared to unsubstituted pyridine or benzoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route for 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid involves a coupling reaction between 4-bromobenzoic acid and a 6-chloro-2-methyl-3-aminopyridine derivative. This reaction typically employs a palladium catalyst under Suzuki–Miyaura coupling conditions, which are known for their mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the Suzuki–Miyaura coupling reaction is widely used in industrial settings due to its efficiency and scalability. The reaction conditions can be optimized for large-scale production by adjusting parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid is not well-documented. its structural features suggest it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can influence various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
- 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid
- 3-(Pyridin-4-yl)benzoic acid
Uniqueness
This compound is unique due to the specific substitution pattern on the pyridine ring, which influences its electronic properties and reactivity. This compound’s combination of a benzoic acid moiety with a chlorinated and methylated pyridine ring sets it apart from other similar compounds .
Properties
IUPAC Name |
4-(6-chloro-2-methylpyridin-3-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c1-8-11(6-7-12(14)15-8)9-2-4-10(5-3-9)13(16)17/h2-7H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFKCUJAPDXTFPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20718579 |
Source
|
Record name | 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1345472-36-7 |
Source
|
Record name | 4-(6-Chloro-2-methylpyridin-3-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20718579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.